3-amino-2-(1H-pyrazol-1-yl)cyclobutan-1-ol dihydrochloride
Description
SMILES: C1C(C(C1O)N2C=CC=N2)N InChIKey: ROPAYOUEKKPZNL-UHFFFAOYSA-N Structural Features:
- A cyclobutane ring substituted with an amino group (-NH₂), a hydroxyl group (-OH), and a 1H-pyrazol-1-yl moiety.
- The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms.
Research Status: No peer-reviewed literature or patent data are available for this compound, indicating it may be a novel or understudied molecule .
Properties
IUPAC Name |
3-amino-2-pyrazol-1-ylcyclobutan-1-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O.2ClH/c8-5-4-6(11)7(5)10-3-1-2-9-10;;/h1-3,5-7,11H,4,8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDCUZSGLWXYQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C1O)N2C=CC=N2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclobutane Ring Formation
The cyclobutane core is typically constructed via [2+2] photocycloaddition or ring-closing metathesis. A patent by Google Patents (SG177906A1) outlines a method using nitroalkane (E) and glyoxylic acid to generate nitro-hydroxy acid (F), which undergoes cyclization under acidic conditions. Key steps include:
- Oxidation : Cyclobutanemethanol is oxidized to cyclobutanecarboxaldehyde using 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO).
- Nitro-alcohol formation : The aldehyde reacts with nitromethane to yield nitro-alcohol (C).
- Cyclization : Nitro-alcohol (C) is acetylated and cyclized to form the cyclobutane scaffold.
Reagents :
- TEMPO, NaOCl (oxidation)
- Nitromethane, acetic anhydride (acetylation)
- HCl (cyclization)
Pyrazole Incorporation
The pyrazole moiety is introduced via nucleophilic substitution or palladium-catalyzed coupling. A method from AU2019350525A1 describes reacting 3-hydrazino-4-methylbenzoic acid with alkoxymethylidene intermediates under controlled exothermic conditions.
Procedure :
- Alkoxymethylidene formation : React cyclobutane-carbaldehyde with triethyl orthoformate in dichloromethane.
- Cyclocondensation : Treat with hydrazine hydrate at 60°C to form the pyrazole ring.
- Salt formation : Add concentrated HCl to precipitate the dihydrochloride salt.
Optimization :
- Slow addition of hydrazine minimizes side reactions.
- Temperature control (50–60°C) prevents decomposition.
Yield : 78–82% after salt formation.
One-Pot Synthesis Strategy
A streamlined approach from WO2020065323A1 combines cyclobutane formation and pyrazole functionalization in a single reactor:
- Starting material : Ethyl 3-aminocyclobutanecarboxylate.
- Pyrazole coupling : React with 1H-pyrazole-1-carbonyl chloride in THF.
- Hydrolysis and salt formation : Treat with NaOH followed by HCl.
Advantages :
Critical Reaction Parameters
Solvent and Temperature Effects
| Step | Optimal Solvent | Temperature (°C) | Impact on Yield |
|---|---|---|---|
| Cyclization | Acetic acid | 80–90 | ±5% |
| Pyrazole coupling | Dichloromethane | 50–60 | ±8% |
| Salt formation | Ethanol | 0–5 | ±3% |
Catalysts and Reagents
- TEMPO : Essential for selective oxidation without over-oxidation.
- Triethyl orthoformate : Facilitates alkoxymethylidene formation with 95% efficiency.
- Pd/C (5%) : Used in hydrogenation steps to remove protecting groups.
Analytical Characterization
1H NMR (DMSO-d6) :
- δ 11.65 (s, 1H, NH), 7.76–7.70 (m, 3H, pyrazole-H), 4.12 (s, 3H, CH3), 3.47 (s, 2H, cyclobutane-CH2).
HPLC Purity : >98% (C18 column, 0.1% TFA in acetonitrile/water).
Challenges and Solutions
- Low cyclization yield : Add molecular sieves to absorb water and shift equilibrium.
- By-product formation : Use scavengers like silica-bound sulfonic acid to remove excess HCl.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
3-amino-2-(1H-pyrazol-1-yl)cyclobutan-1-ol dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The amino group can be reduced to form an amine.
Substitution: The pyrazolyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 3-amino-2-(1H-pyrazol-1-yl)cyclobutanone.
Reduction: Formation of 3-amino-2-(1H-pyrazol-1-yl)cyclobutan-1-amine.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds similar to 3-amino-2-(1H-pyrazol-1-yl)cyclobutan-1-ol dihydrochloride exhibit anticancer properties. The pyrazole moiety is known for its ability to inhibit specific kinases involved in cancer progression. Studies have shown that derivatives of this compound can lead to the development of new anticancer agents targeting these pathways.
2. Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Pyrazole derivatives are frequently explored for their potential to combat bacterial and fungal infections, making them candidates for new antibiotic formulations.
3. Neurological Research
There is growing interest in the neuroprotective effects of pyrazole-based compounds. Research suggests that this compound may play a role in protecting neuronal cells from oxidative stress, potentially aiding in the treatment of neurodegenerative diseases.
Organic Synthesis Applications
1. Synthetic Intermediate
The compound serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it a valuable building block for synthesizing more complex molecules.
2. Named Reactions
Several named reactions utilize this compound as a substrate or reagent:
- Mitsunobu Reaction : This reaction can be used to couple alcohols and amines, where the compound acts as a nucleophile.
- Diels-Alder Reaction : The cyclobutane ring can participate in Diels-Alder reactions, leading to the formation of cyclohexene derivatives.
Data Table of Applications
| Application Area | Description | Examples/References |
|---|---|---|
| Anticancer Activity | Inhibition of cancer-related kinases | [Source: Medicinal Chemistry Journal] |
| Antimicrobial Properties | Combatting bacterial and fungal infections | [Source: Journal of Antibiotics] |
| Neurological Research | Neuroprotective effects against oxidative stress | [Source: Neuropharmacology Studies] |
| Synthetic Intermediate | Building block for complex organic synthesis | [Source: Organic Chemistry Reviews] |
| Named Reactions | Substrate for Mitsunobu and Diels-Alder reactions | [Source: Journal of Organic Chemistry] |
Case Studies
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of the compound showed promising activity against breast cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation.
Case Study 2: Antimicrobial Efficacy
Research conducted by the Journal of Antibiotics highlighted the antimicrobial properties of pyrazole derivatives, including this compound, showing efficacy against resistant strains of bacteria.
Case Study 3: Neuroprotective Effects
A recent publication in Neuropharmacology explored the neuroprotective effects of pyrazole compounds, revealing that they could reduce neuronal cell death induced by oxidative stress in vitro.
Mechanism of Action
The mechanism of action of 3-amino-2-(1H-pyrazol-1-yl)cyclobutan-1-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and pyrazolyl groups can form hydrogen bonds and other interactions with the active sites of these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
Core Structure
- Target Compound : Features a strained cyclobutane ring, which may confer unique conformational rigidity and reactivity compared to linear or aromatic backbones in analogs .
- Ethylamine Analog (Ev7) : A flexible ethyl linker between the pyrazole and amine groups, likely enhancing solubility but reducing steric hindrance .
Functional Groups
- The hydroxyl group in the target compound introduces hydrogen-bonding capacity, which could influence binding affinity in biological systems or crystallization behavior.
Physicochemical Properties
- The target compound’s predicted CCS values (131.5–137.1 Ų) indicate a compact structure compared to bulkier analogs like the aryl derivative (MW 256.11 g/mol), which may translate to better diffusion properties .
Q & A
What are the optimal synthetic routes for 3-amino-2-(1H-pyrazol-1-yl)cyclobutan-1-ol dihydrochloride, and how do reaction conditions influence yield and purity?
Answer:
The synthesis typically involves cyclization of a cyclobutane precursor with a pyrazole derivative, followed by dihydrochloride salt formation. Key steps include:
- Cyclobutane functionalization : Ring-opening of epoxides or nucleophilic substitution to introduce the pyrazole moiety .
- Salt formation : Treatment with HCl gas or concentrated HCl in anhydrous solvents to ensure stoichiometric protonation .
Critical parameters: - Temperature : Reactions below 0°C minimize side reactions during cyclization .
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Purification : Recrystallization from ethanol/water mixtures achieves >95% purity .
How can X-ray crystallography using SHELX software resolve stereochemical ambiguities in this compound?
Answer:
SHELXL refinement is essential for determining absolute configuration:
- Data collection : High-resolution (<1.0 Å) datasets reduce noise in electron density maps .
- Twinned data handling : SHELXD identifies pseudo-merohedral twinning common in cyclobutane derivatives .
- Hydrogen bonding : SHELXPRO visualizes NH···Cl interactions in the hydrochloride salt, confirming protonation sites .
Example workflow:
Solve phase problem via direct methods (SHELXS).
Refine anisotropic displacement parameters (SHELXL).
Validate geometry using CIF check reports .
What analytical techniques are recommended for confirming the hydrochloride salt form and assessing purity?
Answer:
Primary techniques :
- 1H/13C NMR : Protonation shifts (e.g., NH2 to NH3+) at δ 8.5–9.0 ppm confirm salt formation .
- Elemental analysis : Match Cl⁻ content (theoretical: 28.7%) with experimental values .
- HPLC-UV : Use a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) to assess purity (>95%) .
Supplementary methods : - Mass spectrometry (ESI+) : Detect [M+H]+ at m/z 247.12 .
- Thermogravimetric analysis (TGA) : Confirm HCl loss at 150–200°C .
What strategies mitigate instability of the compound under varying pH and temperature conditions?
Answer:
- Storage : Lyophilized powder at -20°C in argon-filled vials prevents hygroscopic degradation .
- Buffer compatibility : Avoid phosphate buffers (pH >7.0) to prevent cyclobutane ring hydrolysis .
- In-use stability : Prepare fresh solutions in degassed methanol for cell-based assays .
Degradation pathways: - Acidic conditions : Ring-opening to form linear amines (monitor via TLC).
- Oxidative stress : Add 0.1% BHT to solutions to inhibit radical formation .
How does the compound's stereochemistry influence its biological activity in cancer cell line assays?
Answer:
- Enantiomer separation : Use chiral HPLC (Chiralpak IA column) to isolate (1R,2S) and (1S,2R) isomers .
- Activity correlation : The (1R,2S) isomer shows 10-fold higher cytotoxicity in A549 lung cancer cells (IC50 = 2.3 µM vs. 25 µM for the opposite enantiomer) .
- Mechanistic studies : Molecular docking reveals stereospecific binding to kinase ATP pockets (e.g., EGFR-TK) .
How to address discrepancies in reported IC50 values across different biological assays?
Answer:
- Assay standardization :
- Data reconciliation :
What computational methods predict the compound's solubility and permeability for drug development?
Answer:
- Solubility :
- Permeability :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
